2-Amino-4-chloro-5-fluorobenzaldehyde
Overview
Description
2-Amino-4-chloro-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Similar compounds, such as fluorobenzaldehydes, are known to be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that the compound can participate in condensation reactions to form schiff base compounds . These reactions involve the aldehyde group of the 2-Amino-4-chloro-5-fluorobenzaldehyde molecule interacting with a primary amine to form a Schiff base .
Biochemical Pathways
The formation of schiff base compounds can influence various biochemical pathways, depending on the specific nature of the schiff base and its targets .
Pharmacokinetics
The compound’s physical form is described as a light yellow to yellow powder or crystals . This suggests that it may have solid-state properties that could influence its bioavailability.
Result of Action
The formation of schiff base compounds can lead to various effects, depending on the specific targets of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-fluorobenzaldehyde typically involves the halogenation and amination of benzaldehyde derivatives. One common method includes the following steps:
Halogenation: Benzaldehyde is first chlorinated to introduce the chloro group.
Fluorination: The chlorinated benzaldehyde is then fluorinated to introduce the fluoro group.
Amination: Finally, the fluorinated benzaldehyde undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of 2-Amino-4-chloro-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-4-fluorobenzaldehyde: Similar structure but with different positions of the chloro and fluoro groups.
2-Chloro-4-fluorobenzaldehyde: Lacks the amino group.
2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains additional functional groups such as sulfamoyl and tolyl.
Uniqueness
2-Amino-4-chloro-5-fluorobenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-4-chloro-5-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUUMWAHBIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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